3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one
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Description
3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
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Biological Activity
The compound 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one is a synthetic derivative of quinolone, a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a fluoroquinolone backbone substituted with a sulfonyl group and an ethylpiperazine moiety. This structural configuration is essential for its biological activity, influencing its interaction with biological targets.
Quinolones primarily exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The specific mechanisms include:
- Inhibition of DNA Gyrase : The compound binds to the enzyme-DNA complex, preventing the necessary supercoiling of DNA during replication.
- Topoisomerase Poisoning : It stabilizes the enzyme-DNA cleavage complex, leading to cell death in bacteria.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 1.0 |
Pseudomonas aeruginosa | 2.0 |
Klebsiella pneumoniae | 0.75 |
These results demonstrate that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria.
Anticancer Activity
Recent studies have shown that quinolone derivatives can also exhibit anticancer properties. The compound's effects on cancer cell lines were assessed using various assays:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
HeLa (Cervical Cancer) | 3.5 |
A549 (Lung Cancer) | 4.0 |
The IC50 values indicate that the compound has a potent inhibitory effect on cancer cell proliferation, suggesting potential as a chemotherapeutic agent.
Case Studies
Several studies have highlighted the biological activity of similar compounds in clinical settings:
- Study on E. coli Resistance : A clinical study demonstrated that derivatives similar to this compound effectively reduced resistance in E. coli strains isolated from urinary tract infections (UTIs), suggesting its utility in treating resistant bacterial infections .
- Anticancer Efficacy in Animal Models : In vivo studies using mouse models showed that administration of this quinolone derivative led to significant tumor reduction in xenograft models of breast cancer .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-5-27-9-11-29(12-10-27)23-15-22-20(14-21(23)26)25(30)24(16-28(22)6-2)33(31,32)19-8-7-17(3)18(4)13-19/h7-8,13-16H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFMITGBQLKMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=C(C=C4)C)C)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.